

9-Bromophenanthrene physical characteristics and data

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Compound of Interest

Compound Name: 9-Bromophenanthrene

Cat. No.: B047481

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An In-depth Technical Guide to 9-Bromophenanthrene

This technical guide provides a comprehensive overview of the physical characteristics and available data for **9-Bromophenanthrene**, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

9-Bromophenanthrene is a halogenated polycyclic aromatic hydrocarbon.^[1] It presents as a white to light yellow crystalline powder at room temperature.^{[1][2]} This compound is a key intermediate in organic synthesis, particularly for creating more complex phenanthrene derivatives.^{[3][4]}

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **9-Bromophenanthrene**.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₉ Br	[2][5]
Molecular Weight	257.13 g/mol	[2][5]
Melting Point	60-66 °C	[2][6]
Boiling Point	180-190 °C at 2 mmHg	[2][7][6]
Density	~1.409 - 1.4251 g/cm ³ (estimate)	[1][2]
Solubility	Soluble in chloroform (50 mg/mL), acetic acid, carbon disulfide, toluene, ethanol, and acetone. Sparingly soluble in water.	[1][2][7][8][9]
Appearance	White to light yellow crystalline powder	[1][2][7]
CAS Number	573-17-1	[2][5]

Experimental Protocols

Synthesis of 9-Bromophenanthrene from Phenanthrene

A common method for the preparation of **9-Bromophenanthrene** involves the direct bromination of phenanthrene.[4][10]

Materials:

- Phenanthrene
- Carbon tetrachloride (dry)
- Bromine

Procedure:

- Dissolve 1 kg (5.6 moles) of pure phenanthrene in 1 L of dry carbon tetrachloride in a 5 L three-necked flask.[10]
- Heat the mixture to a gentle reflux with stirring.[10]
- Over a period of approximately 3 hours, add 900 g (5.64 moles) of bromine from a dropping funnel.[10]
- Continue to stir the mixture at a gentle reflux for an additional 2 hours to allow for the evolution of the remaining hydrogen bromide.[10]
- Transfer the reaction mixture to a Claisen flask and distill the solvent at a pressure of 10-30 mm.[10]
- The residue, which is impure **9-bromophenanthrene**, is then distilled at 177–190°C/2 mm. [10]
- The collected distillate can be further purified by recrystallization from ethanol (approximately 10 ml per gram).[10]

This procedure typically yields 1300–1360 g (90–94%) of **9-bromophenanthrene** with a melting point of 54–56°C before recrystallization.[10] After recrystallization, the melting point can be improved to 65–66°C.[10]

Spectroscopic Data

Spectroscopic data for **9-Bromophenanthrene** is available across various databases. This includes:

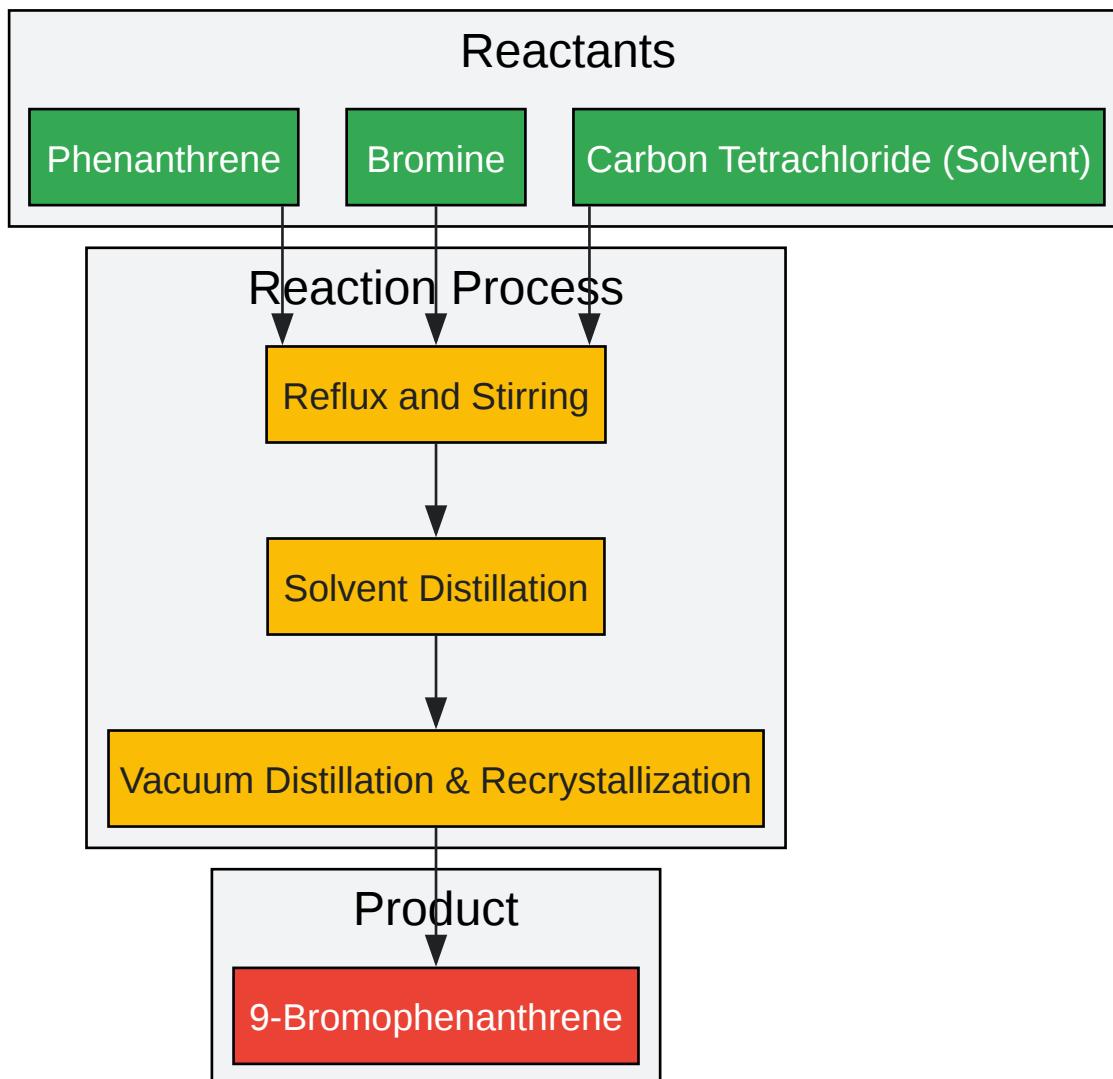
- ¹H NMR Spectra[11][12][13]
- ¹³C NMR Spectra[12]
- IR Spectra[11][14][15]
- UV-Vis Spectra[14][15]
- Mass Spectra[14]

Researchers are advised to consult the referenced databases for detailed spectral information and experimental conditions.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **9-Bromophenanthrene**.

Synthesis of 9-Bromophenanthrene



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Caption: Workflow for the synthesis of **9-Bromophenanthrene**.

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